molecular formula C18H16N2O2 B5818586 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide

2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide

Numéro de catalogue B5818586
Poids moléculaire: 292.3 g/mol
Clé InChI: QGPGJEAQJNMKJX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide, also known as GW3965, is a synthetic drug that has been extensively studied for its potential therapeutic effects. It is a selective agonist of liver X receptors (LXRs), a class of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, inflammation, and immune response.

Mécanisme D'action

2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide acts as a selective agonist of liver X receptors (LXRs), which are transcription factors that regulate the expression of genes involved in lipid and glucose metabolism, inflammation, and immune response. Upon binding to LXRs, 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide induces conformational changes that allow the receptors to dimerize and bind to specific DNA sequences, leading to the upregulation of target genes. The main target genes of LXRs include ABCA1 and ABCG1, which are involved in the efflux of cholesterol from macrophages, and SREBP-1c, which is involved in the regulation of lipogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide are mainly related to its ability to activate LXRs. In animal models, 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide has been shown to increase the expression of ABCA1 and ABCG1, leading to the efflux of cholesterol from macrophages and the reduction of atherosclerotic plaques. 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide has also been shown to improve insulin sensitivity and reduce blood glucose levels by regulating lipid metabolism and inflammation. In cancer, 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide in lab experiments is its high selectivity for LXRs, which allows for the specific activation of these receptors without affecting other nuclear receptors. This selectivity also reduces the risk of off-target effects and toxicity. Another advantage is its stability and solubility in various solvents, which makes it easy to handle and administer. However, one of the limitations of using 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide is its relatively low potency, which requires high doses to achieve significant effects. This can lead to non-specific effects and toxicity at higher doses.

Orientations Futures

There are several future directions for the study of 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide. One direction is the development of more potent and selective agonists of LXRs that can achieve therapeutic effects at lower doses. Another direction is the investigation of the effects of 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide in combination with other drugs or therapies, such as statins or immunotherapy, for the treatment of various diseases. Additionally, the role of LXRs in other physiological processes, such as neurodegeneration and aging, can be explored using 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide as a tool. Finally, the development of new methods for the synthesis and modification of 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide can lead to the discovery of novel compounds with improved properties and therapeutic potential.

Méthodes De Synthèse

The synthesis of 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide involves several steps, starting from commercially available starting materials. The first step is the condensation of 4-methylphenylacetic acid with 2-methoxyaniline to form the corresponding amide. This amide is then subjected to a Friedel-Crafts acylation reaction with 2-chloroquinoline to obtain the final product, 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide. The overall yield of this synthesis is around 20%.

Applications De Recherche Scientifique

2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic effects in various diseases, including atherosclerosis, diabetes, and cancer. In atherosclerosis, 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide has been shown to reduce the formation of plaques in animal models by promoting reverse cholesterol transport and inhibiting inflammation. In diabetes, 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide has been shown to improve insulin sensitivity and reduce blood glucose levels by regulating lipid metabolism and inflammation. In cancer, 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide has been shown to inhibit the growth and metastasis of various types of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Propriétés

IUPAC Name

2-methoxy-N-(4-methylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-7-9-13(10-8-12)19-18(21)15-11-17(22-2)20-16-6-4-3-5-14(15)16/h3-11H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPGJEAQJNMKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665294
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.